6-(2-Methoxyphenyl)picolinimidamide hydrochloride
Description
6-(2-Methoxyphenyl)picolinimidamide hydrochloride is a picolinimidamide derivative characterized by a methoxy-substituted phenyl ring at the 6-position of the pyridine core. Its molecular formula is C₁₃H₁₄ClN₃O, with a molecular weight of 263.725 g/mol (monoisotopic mass: 263.082540) . The compound is commercially available and has been studied in the context of medicinal chemistry, particularly for its structural and electronic properties. The methoxy group at the 2-position of the phenyl ring introduces steric and electronic effects that influence solubility, binding interactions, and reactivity .
Properties
CAS No. |
115193-83-4 |
|---|---|
Molecular Formula |
C13H14ClN3O |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H13N3O.ClH/c1-17-12-8-3-2-5-9(12)10-6-4-7-11(16-10)13(14)15;/h2-8H,1H3,(H3,14,15);1H |
InChI Key |
AHVRECRNJXTVQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC=C2)C(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(2-Methoxyphenyl)picolinimidamide hydrochloride involves several steps. One common method includes the reaction of 2-methoxybenzaldehyde with picolinamide under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve more advanced techniques to ensure high yield and purity, but detailed industrial processes are often proprietary.
Chemical Reactions Analysis
6-(2-Methoxyphenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
6-(2-Methoxyphenyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study various biological processes and interactions.
Industry: This compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. It can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Halogen-Substituted Analogs
6-(2-Fluorophenyl)picolinimidamide hydrochloride
Trifluoromethyl-Substituted Analogs
4-(Trifluoromethyl)picolinimidamide hydrochloride
- Molecular Formula : C₇H₇ClF₃N₃
- Molecular Weight : 225.6 g/mol
- Key Differences : The trifluoromethyl group at the 4-position is strongly electron-withdrawing, which may alter binding affinities in biological targets compared to the methoxy group. This compound is also more rigid due to the CF₃ group’s steric bulk .
Benzyloxy-Substituted Analogs
Positional Isomerism and Electronic Effects
| Compound Name | Substituent Position | Key Electronic Effect | Solubility (Predicted) |
|---|---|---|---|
| 6-(2-Methoxyphenyl) derivative | 2-position (ortho) | Electron-donating (+M effect) | Moderate (logP ~2.5) |
| 6-(4-Methoxyphenyl) derivative | 4-position (para) | Stronger resonance stabilization | Higher (logP ~1.8) |
| 6-(3-Chlorophenyl) derivative | 3-position (meta) | Electron-withdrawing (-I effect) | Lower (logP ~3.2) |
- 6-(4-Methoxyphenyl)picolinimidamide hydrochloride (C₁₃H₁₄ClN₃O) exhibits enhanced solubility compared to the 2-methoxy analog due to reduced steric hindrance and improved resonance stabilization of the para-substituted methoxy group .
Biological Activity
6-(2-Methoxyphenyl)picolinimidamide hydrochloride, a compound with the CAS number 115193-83-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for 6-(2-Methoxyphenyl)picolinimidamide hydrochloride is C11H12ClN3O, with a molecular weight of approximately 239.69 g/mol. The compound features a picolinimidamide core with a methoxy-substituted phenyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 115193-83-4 |
| Molecular Formula | C11H12ClN3O |
| Molecular Weight | 239.69 g/mol |
| IUPAC Name | 6-(2-Methoxyphenyl)picolinimidamide hydrochloride |
The biological activity of 6-(2-Methoxyphenyl)picolinimidamide hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Notably, compounds in this class have been studied for their ability to inhibit carbonic anhydrases (CAs), which play critical roles in pH regulation and fluid balance in tissues.
Inhibition of Carbonic Anhydrases
Recent studies indicate that sulfonamide derivatives can effectively inhibit different isoforms of carbonic anhydrases. For instance, compounds similar to 6-(2-Methoxyphenyl)picolinimidamide have shown nanomolar inhibition against hCA II and hCA IX isoforms, which are associated with tumor progression.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the aromatic ring significantly affect the inhibitory potency of the compound against carbonic anhydrases. The presence of the methoxy group enhances lipophilicity and potential binding affinity to target sites.
Comparative Inhibition Potency
A comparative analysis of various derivatives demonstrates the influence of substituents on inhibitory potency:
| Compound | K_i (nM) | Remarks |
|---|---|---|
| 6-(2-Methoxyphenyl)picolinimidamide | TBD | Potential inhibitor |
| 4-Fluoro derivative | 24.6 | Most potent |
| 4-Bromo derivative | 138.4 | Medium potency |
Biological Activity in Cancer Research
In cancer therapeutics, compounds like 6-(2-Methoxyphenyl)picolinimidamide hydrochloride have been evaluated for their ability to inhibit tumor growth by targeting carbonic anhydrases associated with specific tumors. Studies indicate that strong CA inhibitors can restore sensitivity to chemotherapeutics such as doxorubicin in resistant cancer cell lines.
Case Study: Tumor Growth Inhibition
A notable study assessed several sulfonamides' effectiveness in inhibiting tumor growth in vitro and in vivo models. The findings highlighted that certain derivatives significantly reduced tumor size and enhanced the efficacy of standard chemotherapy treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
